molecular formula C19H18N2O2S B2410694 N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide CAS No. 2034475-31-3

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide

Cat. No.: B2410694
CAS No.: 2034475-31-3
M. Wt: 338.43
InChI Key: YCNYEMWKCHILSP-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide is a synthetic chemical compound offered for research and development purposes. This molecule is characterized by a multifunctional structure incorporating an isochroman moiety linked via a methylene group to a benzothiazole carboxamide. The isochroman scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of biological activities . The benzothiazole core is a significant heterocyclic system extensively investigated for its diverse pharmacological properties, making it a common feature in the design of bioactive molecules . The integration of these two systems in a single molecule suggests potential as a versatile intermediate or target for chemical biology and drug discovery programs. Researchers may explore its application in areas such as enzyme inhibition, receptor modulation, or as a building block for the synthesis of more complex multicyclic compounds . Its specific research value will be defined by its yet-to-be-determined mechanism of action and biological profile. This product is intended for laboratory research by qualified personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-21(10-16-8-13-4-2-3-5-15(13)11-23-16)19(22)14-6-7-17-18(9-14)24-12-20-17/h2-7,9,12,16H,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNYEMWKCHILSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide typically involves the reaction of isochroman-3-ylmethylamine with N-methylbenzo[d]thiazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds. These products can exhibit different biological and chemical properties compared to the parent compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, it can interact with neurotransmitter receptors, potentially offering neuroprotective benefits .

Comparison with Similar Compounds

Similar Compounds

  • N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide
  • N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-sulfonamide
  • N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-amine

Uniqueness

This compound stands out due to its unique combination of the isochroman and thiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity towards certain biological targets, making it a valuable candidate for further research and development .

Biological Activity

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, making them subjects of interest in medicinal chemistry. This article discusses the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an isochroman moiety linked to a benzo[d]thiazole core via a carboxamide linkage. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S with a molecular weight of 302.39 g/mol.

PropertyValue
Molecular FormulaC16H18N2O2S
Molecular Weight302.39 g/mol
CAS Number2034527-82-5

The biological activity of this compound involves several mechanisms:

  • Molecular Targets : The compound interacts with specific enzymes and receptors, potentially leading to the modulation of various biological processes such as cell proliferation and apoptosis.
  • Signaling Pathways : It may influence signaling pathways related to immune responses and cancer cell survival, indicating its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may also possess such properties.

Comparative Studies

To better understand the unique biological activity of this compound, it is essential to compare it with other benzo[d]thiazole derivatives.

CompoundAntimicrobial Activity (IC50)Anticancer Activity (IC50)
This compoundTBDTBD
Benzo[d]thiazole derivative A15 µM5 µM
Benzo[d]thiazole derivative B20 µM10 µM

Note: TBD = To Be Determined

Case Studies and Research Findings

  • Antitubercular Activity : A series of thiazole derivatives have been explored for their antitubercular properties, demonstrating low cytotoxicity and high selectivity against Mycobacterium tuberculosis strains. This suggests that similar compounds could be developed based on the structural framework of this compound .
  • Cytotoxic Effects : In vitro studies have shown that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy . The presence of specific substituents in the thiazole ring has been correlated with enhanced activity.
  • Structure–Activity Relationship (SAR) : Research has established a clear SAR for thiazole compounds, indicating that modifications at certain positions can significantly enhance biological activity. For example, the introduction of electron-donating groups has been associated with increased anticancer efficacy .

Q & A

Q. How to address formulation challenges for in vivo administration?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400/water) or liposomal encapsulation .
  • Bioavailability Testing : Compare plasma AUC after oral vs. intravenous dosing in rats .

Mechanistic and Translational Research

Q. How to integrate transcriptomics/proteomics data to elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • RNA Sequencing : Treat cells (e.g., HeLa) with 10 µM compound for 24h; analyze DEGs via DESeq2 .
  • Pathway Enrichment : Use KEGG/GO databases to identify pathways (e.g., apoptosis, kinase signaling) .
  • Western Blotting : Validate protein expression changes (e.g., p-ERK, Bcl-2) .

Q. What computational tools can predict metabolic stability and degradation pathways?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate logP, CYP450 interactions, and half-life .
  • Metabolite Identification : Perform LC-MS/MS on hepatocyte incubations to detect phase I/II metabolites .

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